molecular formula C9H19N B13164865 2-Ethyl-5-(propan-2-YL)pyrrolidine

2-Ethyl-5-(propan-2-YL)pyrrolidine

Cat. No.: B13164865
M. Wt: 141.25 g/mol
InChI Key: NGHNEUBJNZDPBJ-UHFFFAOYSA-N
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Description

2-Ethyl-5-(propan-2-yl)pyrrolidine is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of the pyrrolidine ring in various bioactive molecules makes it a significant scaffold in drug discovery .

Preparation Methods

The synthesis of 2-Ethyl-5-(propan-2-yl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine with appropriate reagents under controlled conditions . The reaction typically requires an aprotic solvent such as toluene or tetrahydrofuran, which facilitates the separation of the product . Industrial production methods often involve optimizing these reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

2-Ethyl-5-(propan-2-yl)pyrrolidine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethyl-5-(propan-2-yl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(propan-2-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2-Ethyl-5-(propan-2-yl)pyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their substituents and overall structure. The unique combination of ethyl and isopropyl groups in this compound contributes to its distinct chemical and biological properties.

Similar compounds include:

These compounds are also widely studied for their biological activities and potential therapeutic applications.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-ethyl-5-propan-2-ylpyrrolidine

InChI

InChI=1S/C9H19N/c1-4-8-5-6-9(10-8)7(2)3/h7-10H,4-6H2,1-3H3

InChI Key

NGHNEUBJNZDPBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N1)C(C)C

Origin of Product

United States

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